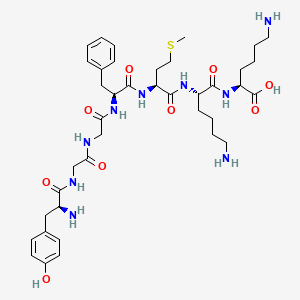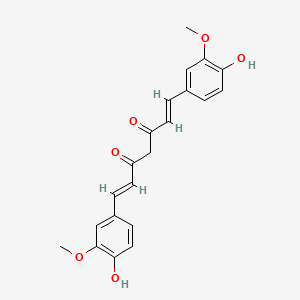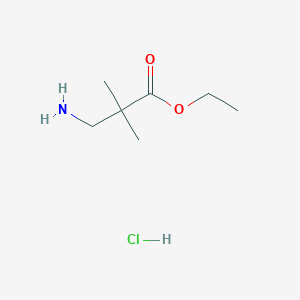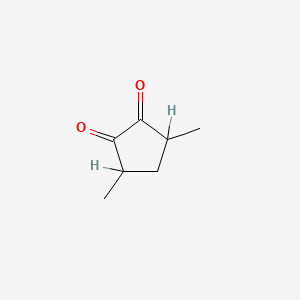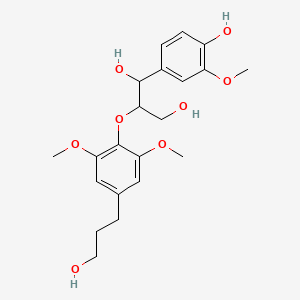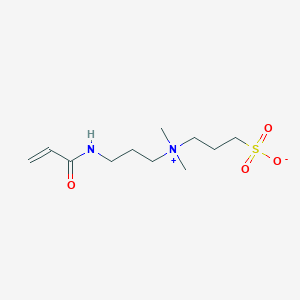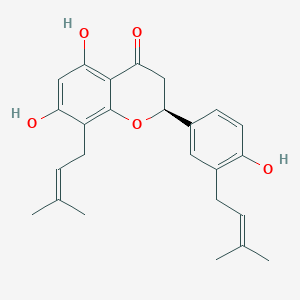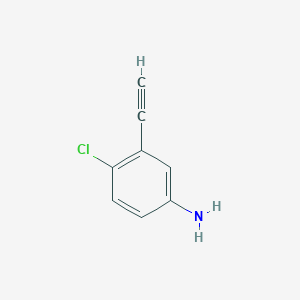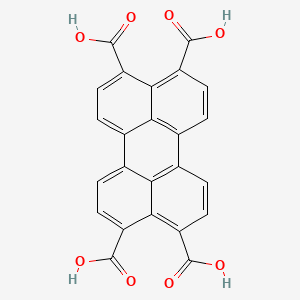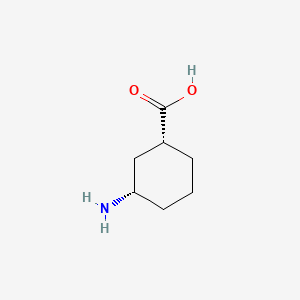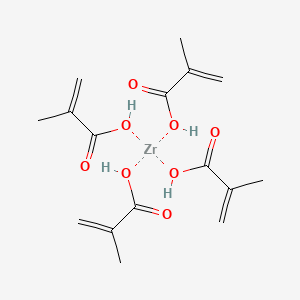
Methacrylic acid (zirconium salt)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methacrylic acid (zirconium salt) is a useful research compound. Its molecular formula is C16H24O8Zr and its molecular weight is 435.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methacrylic acid (zirconium salt) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methacrylic acid (zirconium salt) including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Biochemical Pathways
Methacrylic acid (zirconium salt) has been found to promote a vascularized tissue response through the polarization of macrophages and the generation of insulin growth factor 1, among other biological processes . These processes are part of the biochemical pathways affected by Methacrylic acid (zirconium salt). The compound’s interaction with these pathways leads to a variety of downstream effects, including enhanced regeneration of soft tissue injuries .
Result of Action
The result of Methacrylic acid (zirconium salt)'s action is the promotion of tissue repair . The compound has been found to enhance the regeneration of soft tissue injuries without the need for additional growth factors or cells . It has also been found to have anti-inflammatory properties that can help reduce the symptoms of arthritis in animal models .
Action Environment
The action of Methacrylic acid (zirconium salt) can be influenced by various environmental factors. For instance, the compound must be stored under air, and never under inert gases, as the presence of oxygen is required for the stabilizer to function effectively . The compound must also be stored between 18 and 35 °C, preferably between 20 and 25 °C . These conditions can influence the compound’s action, efficacy, and stability.
Biochemische Analyse
Biochemical Properties
Methacrylic acid (zirconium salt) does not have a direct biological function. Its role in biochemical reactions depends on the specific application. For instance, in catalysis, it might activate reaction partners through coordination or Lewis acid behavior.
Cellular Effects
Methacrylic acid (zirconium salt) has been shown to have anti-inflammatory properties that can help reduce the symptoms of arthritis in animal models . Methacrylic acid-based biomaterials promote a vascularized tissue response through polarization of macrophages and generation of insulin growth factor 1, among other biological processes .
Molecular Mechanism
Dosage Effects in Animal Models
Methacrylic acid (zirconium salt) has been found to have anti-inflammatory properties that can help reduce the symptoms of arthritis in animal models
Eigenschaften
CAS-Nummer |
84057-81-8 |
|---|---|
Molekularformel |
C16H24O8Zr |
Molekulargewicht |
435.58 g/mol |
IUPAC-Name |
2-methylprop-2-enoic acid;zirconium |
InChI |
InChI=1S/4C4H6O2.Zr/c4*1-3(2)4(5)6;/h4*1H2,2H3,(H,5,6); |
InChI-Schlüssel |
CLDSHFDRKHPKBN-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)O.CC(=C)C(=O)O.CC(=C)C(=O)O.CC(=C)C(=O)O.[Zr] |
Kanonische SMILES |
CC(=C)C(=O)O.CC(=C)C(=O)O.CC(=C)C(=O)O.CC(=C)C(=O)O.[Zr] |
Verwandte CAS-Nummern |
67893-01-0 84057-81-8 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


